N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine
Description
N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine is a heterocyclic compound featuring an oxolan (tetrahydrofuran) core substituted with a dimethylamine group at position 3 and a 4-(trifluoromethyl)pyridin-2-yloxy moiety at position 2.
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(trifluoromethyl)pyridin-2-yl]oxyoxolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2/c1-17(2)9-6-18-7-10(9)19-11-5-8(3-4-16-11)12(13,14)15/h3-5,9-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYVYXPGIFXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Derivatives of 1,3-diazole, a similar compound, have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It can be inferred from the wide range of biological activities exhibited by similar compounds that the effects could be diverse and dependent on the specific target and mode of action .
Biological Activity
N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine, commonly referred to as a benzenesulfonamide derivative, has garnered attention in recent years for its potential biological activities. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's pharmacological properties, including increased metabolic stability and enhanced membrane permeability.
Chemical Structure and Properties
- Chemical Name : N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
- CAS Number : 1257535-24-2
- Molecular Formula : C14H13F3N2O3S
- Molar Mass : 346.32 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets through molecular docking studies. The trifluoromethyl group enhances the compound's ability to form hydrogen and halogen bonds, which are crucial for binding to protein targets. This interaction increases the likelihood of inhibiting specific enzymes involved in disease processes.
Biological Activity Overview
Research indicates that N,N-dimethyl derivatives exhibit various biological activities, including:
-
Enzyme Inhibition :
- Moderate inhibition of cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
- Inhibition against cholinesterases (AChE and BChE), which are important in neurodegenerative diseases.
-
Anticancer Activity :
- Cytotoxicity studies have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney cells). The IC50 values indicate significant potential for further development as an anticancer agent.
-
Antioxidant Properties :
- The compound may exhibit antioxidant activity, contributing to its overall therapeutic profile.
Data Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Cyclooxygenase Inhibition | COX-2 | 19.2 | Moderate inhibition observed |
| Lipoxygenase Inhibition | LOX-5 & LOX-15 | 13.2 | Effective against both isoforms |
| Cytotoxicity | MCF-7 | 10.4 | Significant cytotoxic effect |
| Cytotoxicity | HEK293 | 24.3 | Moderate cytotoxic effect |
Case Studies and Research Findings
-
In vitro Studies on Enzyme Inhibition :
A study explored the inhibitory effects of various compounds similar to N,N-dimethyl derivatives on cholinesterases and COX enzymes. The presence of the trifluoromethyl group was found to enhance binding affinity and inhibitory potency, suggesting a structure-activity relationship that could be exploited for drug design . -
Cytotoxicity Assessment :
Another research effort evaluated the cytotoxic effects of N,N-dimethyl derivatives on multiple cancer cell lines. The results indicated that modifications to the molecular structure significantly influenced cell viability, with some derivatives exhibiting IC50 values in the low micromolar range . -
Molecular Docking Studies :
Molecular docking simulations provided insights into the binding interactions between N,N-dimethyl derivatives and target proteins, elucidating how structural features contribute to biological activity. The studies highlighted the importance of electron-withdrawing groups like trifluoromethyl in enhancing binding interactions through electrostatic complementarity .
Comparison with Similar Compounds
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5)
- Molecular Formula : C₉H₁₂N₂O₂
- Key Features :
- Oxolan ring with a pyridin-3-amine substituent at position 3.
- Lacks the trifluoromethyl group and dimethylamine substitution seen in the target compound.
- Implications: Simpler structure with lower molecular weight (180.20 g/mol vs. ~306.28 g/mol estimated for the target compound).
[5-(3-methyl-pyridin-4-yl)-[1,3,4]oxadiazol-2-yl]-(4-trifluoromethyl-phenyl)-amine (CAS 883557-02-6)
- Molecular Formula : C₁₅H₁₁F₃N₄O
- Key Features :
- Oxadiazole linker between pyridine and trifluoromethylphenyl groups.
- Contains a methylpyridine instead of an oxolan core.
- Implications :
3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine
- Molecular Formula : C₁₃H₁₀F₃N₃O₂
- Key Features :
- Nitro group on pyridine and a benzyl-substituted trifluoromethylphenyl group.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |
|---|---|---|---|---|
| N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine (Target) | C₁₃H₁₇F₃N₂O₂ | ~306.28 | CF₃-pyridine, dimethylamine, oxolan | Oxolan |
| 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine | C₉H₁₂N₂O₂ | 180.20 | Pyridin-3-amine, oxolan | Oxolan |
| [5-(3-methyl-pyridin-4-yl)-oxadiazol-2-yl]-(4-CF₃-phenyl)-amine | C₁₅H₁₁F₃N₄O | 320.27 | CF₃-phenyl, oxadiazole, methylpyridine | Oxadiazole |
| 3-nitro-N-{[3-CF₃-phenyl]methyl}pyridin-4-amine | C₁₃H₁₀F₃N₃O₂ | 297.23 | Nitropyridine, CF₃-benzyl | Pyridine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
